molecular formula C9H11BrN2O2S B1433010 3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide CAS No. 1394040-73-3

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide

Cat. No.: B1433010
CAS No.: 1394040-73-3
M. Wt: 291.17 g/mol
InChI Key: RLRFITOVNDMHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide is a chemical compound with the molecular formula C9H10N2O2S·HBr It is a derivative of imidazothiazole, a heterocyclic compound containing both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an α-haloketone to form the imidazothiazole ring system. This intermediate is then further reacted with propanoic acid and hydrobromic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
  • {6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine

Uniqueness

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This structural uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.BrH/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6;/h4-5H,2-3H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRFITOVNDMHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-73-3
Record name Imidazo[2,1-b]thiazole-3-propanoic acid, 6-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 2
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 3
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 4
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 5
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 6
Reactant of Route 6
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.